4-(MORPHOLINE-4-SULFONYL)-N-{4'-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}BENZAMIDE
Description
This compound features a biphenyl core with dual 4-(morpholine-4-sulfonyl)benzamide substituents. Such motifs are common in kinase inhibitors or enzyme-targeting agents due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O8S2/c39-33(27-5-13-31(14-6-27)47(41,42)37-17-21-45-22-18-37)35-29-9-1-25(2-10-29)26-3-11-30(12-4-26)36-34(40)28-7-15-32(16-8-28)48(43,44)38-19-23-46-24-20-38/h1-16H,17-24H2,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNOHCGPUFIPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-{4’-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl groups . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors
Biological Activity
The compound 4-(Morpholine-4-sulfonyl)-N-{4'-[4-(morpholine-4-sulfonyl)benzamido]-[1,1'-biphenyl]-4-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a morpholine sulfonamide moiety linked to a biphenyl structure. Its molecular formula can be represented as , with a molecular weight of approximately 420.5 g/mol. The presence of the morpholine and sulfonamide groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates promising applications in various therapeutic areas, particularly in oncology and infectious diseases.
Antitumor Activity
Several studies have demonstrated the antitumor potential of related morpholine-sulfonamide compounds. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| EKVX (Lung cancer) | 1.7 | 21.5 | 93.3 |
| RPMI-8226 (Leukemia) | 25.9 | 28.7 | - |
| OVCAR-4 (Ovarian) | 15.9 | - | - |
| PC-3 (Prostate) | 27.9 | - | - |
These results indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development .
Antimicrobial Activity
The compound's structural features suggest it may also exhibit antimicrobial properties. Related compounds have been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 100 µg/mL .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the morpholine and sulfonamide groups interact with specific enzymes or receptors involved in cell proliferation and survival pathways.
Case Studies
In recent case studies, researchers have synthesized derivatives of morpholine-sulfonamides and evaluated their biological activities:
- Study on Anticancer Properties : A study involving a series of morpholine derivatives indicated that modifications to the sulfonamide group could enhance antitumor efficacy while reducing cytotoxicity to normal cells .
- Antimicrobial Screening : Another study screened various morpholine-based compounds for their antibacterial activity, revealing that certain substitutions significantly improved their effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide (CAS: 457651-05-7)
- Structure : Retains the 4-morpholinylsulfonylbenzamide moiety but replaces the biphenyl core with a pyrimidine sulfamoyl group.
- Lower molecular weight (518.55 g/mol vs. ~620 g/mol for the target compound) due to the absence of a biphenyl group .
4-[5-(4-Methylbenzenesulfonyl)-2-phenylpyrimidin-4-yl]morpholine (CAS: 478247-34-6)
Benzimidazole Derivatives (e.g., Compounds 3o, 3p, 3q)
- Structure : Feature benzimidazole cores with morpholine sulfonyl and methoxy-pyridyl substituents.
- Key Differences :
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Target Compound : High molecular weight (~620 g/mol) and biphenyl structure may reduce solubility but improve membrane penetration.
- CAS 457651-05-7 : Pyrimidine group enhances water solubility compared to biphenyl analogs .
- Benzimidazoles () : Methoxy and pyridyl groups balance lipophilicity for gastrointestinal absorption .
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₃₄H₃₂N₄O₈S₂ | ~620 | Biphenyl, dual morpholine sulfonyl | Kinase inhibition |
| CAS 457651-05-7 (VU0488959-1) | C₂₂H₂₂N₄O₆S₂ | 518.55 | Pyrimidine sulfamoyl, morpholine sulfonyl | Neuroscience/Oncology |
| CAS 478247-34-6 | C₂₁H₂₁N₃O₃S | 395.47 | Pyrimidine, toluenesulfonyl | Enzyme modulation |
| Benzimidazole Derivatives (3o, 3p, 3q) | C₂₈H₃₀N₄O₆S | ~550 | Benzimidazole, morpholine sulfonyl | Antiulcer/antimicrobial agents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
